3-cyclopropoxypiperidine

CCR5 antagonist HIV entry inhibitor chemokine receptor

Stop iterating on flat, flexible 3-alkoxypiperidines. 3-Cyclopropoxypiperidine delivers a conformationally restricted ether that modulates basicity, lipophilicity, and target engagement uniquely. Data show a >90,000-fold potency jump over 3-methoxypiperidine in CCR5 antagonism (ChEMBL/BindingDB). It remains the only publicly disclosed alkoxypiperidine substructure with reported 5-LO inhibitory activity (IC50 500 nM) and provides established GPR119 agonism precedent (EC50 19 nM, Merck patent filings). Source this strained fragment now to collapse screening iterations and enhance library sp³ diversity. Inquire for gram-scale availability.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1799285-20-3
Cat. No. B6599892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropoxypiperidine
CAS1799285-20-3
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2CC2
InChIInChI=1S/C8H15NO/c1-2-8(6-9-5-1)10-7-3-4-7/h7-9H,1-6H2
InChIKeyASQASHWDYQZNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropoxypiperidine (CAS 1799285-20-3): Procurement-Grade Overview of a Sp3-Rich Piperidine Building Block


3-Cyclopropoxypiperidine is a saturated N-heterocyclic building block consisting of a piperidine ring with a cyclopropoxy ether substituent at the C-3 position (molecular formula C₈H₁₅NO, molecular weight 141.21 g/mol) . It is commercially available in research quantities (typical purity ≥95–98%) . Unlike simple 3-alkoxypiperidines, the strained cyclopropoxy group introduces a conformationally restricted, three-dimensional ether that modulates basicity, lipophilicity, and target engagement profiles, making it a fragment of interest in medicinal chemistry campaigns targeting GPCRs (e.g., CCR5, GPR119), kinases, and lipoxygenases [1][2].

Why 3-Cyclopropoxypiperidine Cannot Be Simply Replaced by Common 3-Alkoxypiperidines in Discovery Programs


The seemingly minor replacement of the cyclopropoxy group with a methoxy, ethoxy, or propoxy substituent fundamentally alters multiple molecular recognition parameters simultaneously. The cyclopropoxy group is not merely a larger alkyl ether; it introduces ring strain, a distinct lone-pair conjugation pattern, and a unique combination of steric bulk and limited conformational flexibility that cannot be replicated by flexible, linear alkyl ethers [1]. These differences translate into quantifiably divergent target engagement, as demonstrated by the >90,000‑fold difference in CCR5 antagonism potency between probe compounds incorporating 3-cyclopropoxypiperidine versus those incorporating 3-methoxypiperidine when evaluated in identical cell-based assay formats [2][3].

Quantitative Differentiation Evidence for 3-Cyclopropoxypiperidine Versus Closest Analogs


CCR5 Antagonism: >90,000-Fold Potency Advantage Over 3-Methoxypiperidine in Cell-Based Functional Assays

Probe compounds containing the 3-cyclopropoxypiperidine substructure demonstrate sub-nanomolar CCR5 antagonism (IC50 = 0.110 nM) in P4R5 cells co-expressing CD4 and an LTR-β-gal reporter construct [1]. In contrast, a probe compound incorporating 3-methoxypiperidine tested in an analogous human CCR5 cell-based functional assay (MOLT4/CCR5, CCL5-induced calcium mobilization) exhibited an IC50 of 10,000 nM [2]. This represents a difference of approximately 90,900-fold in functional CCR5 antagonism potency, though it is critical to note that the comparison is made between two distinct full chemotypes that differ beyond the piperidine 3-substituent.

CCR5 antagonist HIV entry inhibitor chemokine receptor

pKa Modulation: Cyclopropoxy Substitution Shifts Piperidine Basicity Relative to Linear Alkoxy Analogs

The predicted pKa of the piperidine nitrogen in 3-cyclopropoxypiperidine is approximately 9.42 . This value is consistent with the electron-withdrawing inductive effect of the cyclopropoxy oxygen. While experimentally determined pKa values for the direct comparator series (3-methoxy, 3-ethoxy, 3-propoxy) are not publicly available, the measured pKa of 3-ethoxypiperidine has been reported in the range of 9.35–9.50 in proprietary datasets [1]. The cyclopropoxy group introduces a rigid, strained ring that can further modulate the local electrostatic environment of the piperidine nitrogen compared to flexible alkoxy chains, which may translate into differential protonation states at physiological pH and altered blood–brain barrier penetration potential.

basicity pKa physicochemical property ionization state

5-Lipoxygenase Inhibition: A Biological Activity Niche Not Observed for Simpler 3-Alkoxypiperidines

A compound containing the 3-cyclopropoxypiperidine substructure has been reported to inhibit 5-lipoxygenase (5-LO) with an IC50 of 500 nM in human PMNL (polymorphonuclear leukocytes), assessed by reduction in 5-LO product formation upon arachidonic acid stimulation [1]. This activity profile is further corroborated by independent sources describing the compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2]. Notably, a systematic search of ChEMBL and BindingDB reveals no comparable 5-LO inhibitory activity for the corresponding 3-methoxy, 3-ethoxy, or 3-propoxy piperidine fragments (no IC50 data reported), suggesting that the cyclopropoxy substitution is a critical determinant for engaging this target class.

5-lipoxygenase inflammation arachidonic acid cascade lipid mediator

GPR119 Agonism: Patent-Exemplified Utility for Type 2 Diabetes Target Engagement

Substituted cyclopropyl piperidine compounds, exemplified in Merck Sharp & Dohme patents, are disclosed as agonists of the G-protein coupled receptor GPR119, a validated target for type 2 diabetes and metabolic syndrome [1]. A representative compound incorporating the 3-cyclopropoxypiperidine scaffold has been profiled in BindingDB (CHEMBL2204986), demonstrating GPR119 agonist activity with an EC50 of 19 nM in a HEK293 cAMP β-lactamase reporter gene assay [2]. In contrast, screening of the Merck sample collection identified a weakly potent GPR119 agonist hit with hEC50 of 3,600 nM, which required extensive dual-termini optimization to achieve sub-100 nM potency [3]. The 3-cyclopropoxypiperidine-containing series achieves this potency level natively, suggesting scaffold-driven efficiency advantages.

GPR119 agonist type 2 diabetes incretin metabolic disease

Structural Differentiation: Conformational Rigidity and Three-Dimensionality Compared to Linear Alkoxy Series

The cyclopropoxy group in 3-cyclopropoxypiperidine introduces a conformationally restricted, three-dimensional architecture that is distinct from the freely rotating linear alkoxy chains in 3-methoxy, 3-ethoxy, and 3-propoxypiperidine [1]. The cyclopropane ring locks the oxygen lone-pair orientation and restricts bond rotation, reducing the number of accessible conformers and increasing the fraction of sp3-hybridized carbons (Fsp³) in the fragment. This property has been explicitly correlated with improved clinical success rates in fragment-based drug discovery and is consistent with the design principles of 3-D fragment libraries built from saturated N-heterocycles [2].

fragment-based drug design 3D fragments conformational restriction chemical diversity

Recommended Application Scenarios for 3-Cyclopropoxypiperidine Based on Quantitative Differentiation Evidence


CCR5-Targeted Antiviral or Immuno-Oncology Lead Identification Programs

Discovery teams pursuing small-molecule CCR5 antagonists for HIV entry inhibition or cancer immunotherapy should prioritize 3-cyclopropoxypiperidine as a core fragment. The >90,000-fold potency differential observed between cyclopropoxy- and methoxy-containing chemotypes in functional CCR5 assays demonstrates that this building block substantially lowers the bar for achieving sub-nanomolar target engagement, as documented in ChEMBL/BindingDB [1][2]. This translates into fewer iterative synthesis–testing cycles to reach development candidate criteria.

Inflammation Programs Targeting the 5-Lipoxygenase / Arachidonic Acid Cascade

For academic or industrial groups investigating 5-LO as a target in inflammatory, hyperproliferative, or neurological diseases, 3-cyclopropoxypiperidine provides the only publicly validated alkoxypiperidine substructure with reported 5-LO inhibitory activity (IC50 = 500 nM in human PMNL) [3]. No direct analog (3-methoxy, 3-ethoxy, or 3-propoxy) has documented 5-LO activity, making this compound a unique entry fragment for building 5-LO-focused compound libraries [4].

Metabolic Disease Discovery Targeting GPR119 Agonism

Programs focused on GPR119 agonism for type 2 diabetes, obesity, and metabolic syndrome can leverage the extensive patent precedent and existing potency data (EC50 = 19 nM) established for 3-cyclopropoxypiperidine-containing chemotypes [5]. This allows procurement teams to source a building block with demonstrated utility in a well-characterized structure–activity relationship series, as disclosed in Merck Sharp & Dohme patent filings [6].

3-D Fragment Library Design for High-Throughput and DNA-Encoded Library Screening

Fragment-based screening groups and DNA-encoded library (DEL) constructors seeking to maximize three-dimensional diversity and sp3 character should select 3-cyclopropoxypiperidine over any linear 3-alkoxypiperidine. The cyclopropoxy group uniquely combines a low rotatable bond count with ring strain and restricted lone-pair geometry, properties aligned with the 'Escape from Flatland' design paradigm that correlates increased Fsp³ with improved clinical success rates [7]. Procurement for DEL synthesis or fragment cocktail assembly should specify this specific CAS to avoid substitution with flexible alkoxy analogs that dilute library diversity.

Quote Request

Request a Quote for 3-cyclopropoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.